8-Fluoronaphthalene-1-carboxylate
Description
8-Fluoronaphthalene-1-carboxylate is a fluorinated aromatic compound featuring a carboxylate group at position 1 and a fluorine atom at position 8 of the naphthalene ring. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of approximately 190.17 g/mol.
Properties
IUPAC Name |
8-fluoronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKWNFNGFWAMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoronaphthalene-1-carboxylate typically involves the fluorination of naphthalene derivatives followed by carboxylation. One common method includes the reaction of naphthalene with Selectfluor to introduce the fluorine atom at the desired position . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoronaphthalene-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
8-Fluoronaphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoronaphthalene-1-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The carboxylate group can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below summarizes key structural and functional differences between 8-Fluoronaphthalene-1-carboxylate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent (Position) | Key Properties/Effects |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₁H₇FO₂ | 190.17 | F (8), COO⁻ (1) | High electronegativity of F increases carboxylate acidity; enhances metabolic stability. |
| 8-Chloronaphthalene-1-carboxylic acid | 4537-00-2 | C₁₁H₇ClO₂ | 206.63 | Cl (8), COOH (1) | Larger Cl atom introduces steric hindrance; lower electronegativity than F reduces electronic withdrawal. |
| 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 | C₁₁H₈O₂ | 172.18 | OH (8), CHO (1) | Electron-donating OH group increases ring reactivity; aldehyde functionality enables nucleophilic additions. |
| Ethyl 8-ethylnaphthalene-1-carboxylate | 945543-41-9 | C₁₅H₁₆O₂ | 228.29 | C₂H₅ (8), COOEt (1) | Ethyl groups enhance lipophilicity; ester hydrolysis yields carboxylic acid. |
| 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid | 2387597-18-2 | C₁₁H₆BrFO₂ | 269.07 | Br (8), F (3), COOH (1) | Bromine's size increases steric bulk; dual halogenation alters electronic and steric profiles. |
Key Comparative Insights
Electronic Effects: Fluorine’s electronegativity withdraws electron density from the aromatic ring, increasing the acidity of the carboxylic acid group compared to chloro and ethyl derivatives .
Ethyl 8-ethylnaphthalene-1-carboxylate exhibits higher lipophilicity due to its alkyl groups, favoring membrane permeability in biological systems .
Reactivity and Stability :
- The aldehyde group in 8-hydroxynaphthalene-1-carboxaldehyde is prone to oxidation, whereas carboxylate derivatives (e.g., fluoro, chloro) are more chemically stable .
- Bromine’s polarizability in 8-bromo-3-fluoro-naphthalene-1-carboxylic acid may facilitate nucleophilic substitution reactions at position 8 .
Biological and Industrial Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
